Absence of Comparator-Based Potency Data for 949242-66-4 Against Closest Structurally Named Analogs
A systematic search of public databases (BindingDB, ChEMBL, PubMed, Google Patents) did not identify any IC50, Ki, or EC50 values for 949242-66-4 against a named biological target, nor any direct comparison with a structurally defined analog such as PF-04701475, GSK3395879, or compound 6 from the sulfone pyrrolidine sulfonamide series [1][2]. A patent family (US 8,163,720 and related filings) discloses pyrrolidinyl phenyl sulfonamides as ion channel modulators but does not list 949242-66-4 as a specific example; thus, no quantitative differentiation can be extracted from that source [3].
| Evidence Dimension | In vitro functional potency (IC50) against any defined molecular target |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | PF-04701475 (CK1ε inhibitor, IC50 ~10 nM in cell-free assay); GSK3395879 (TRPV4 antagonist, IC50 ~3 nM); Compound 6, sulfone pyrrolidine sulfonamide (TRPV4 antagonist, IC50 ~25 nM) |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative data |
| Conditions | N/A — no assay context exists for 949242-66-4 |
Why This Matters
Without target-specific potency data, a purchasing scientist cannot rank 949242-66-4 against well-characterized sulfonamide tool compounds or prioritize it for ion-channel screening campaigns.
- [1] BindingDB, Search by monomer ID and SMILES; no entry found for CAS 949242-66-4. URL: https://www.bindingdb.org View Source
- [2] ChEMBL Database, Search by compound name and CAS number; no entry found. URL: https://www.ebi.ac.uk/chembl/ View Source
- [3] Patent US 8,163,720, "Pyrrolidinyl phenyl sulphonamides as modulators of ion channels." Full-text search confirmed compound not listed as a working example. URL: https://patents.justia.com/patent/8163720 View Source
